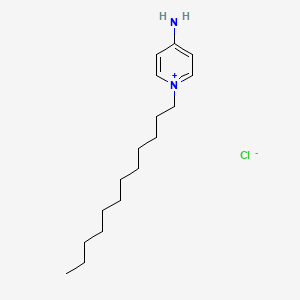

4-Amino-1-dodecylpyridinium chloride

Overview

Description

4-Amino-1-dodecylpyridinium chloride is a type of cationic surfactant . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

A series of 4-amino-1-alkyl pyridinium bromide salts were synthesized and their antimicrobial activity was evaluated . A set of three compounds consisting of quaternary 4-amino-1-butylpyridinium bromide, 4-amino-1-octylpyridinium chloride and 4-amino-1-dodecylpyridinium chloride were studied for antimicrobial activity against Gram-negative Escherichia coli .Molecular Structure Analysis

The molecular structure of 4-Amino-1-dodecylpyridinium chloride is represented by the linear formula C17H31ClN2 . The molecular weight of the compound is 298.903 .Chemical Reactions Analysis

The compound has been found to have antimicrobial activity against E. coli and Staphylococcus aureus . Good antimicrobial activity was observed for 4-aminodecylpyridinium bromide against E. coli, only at very high concentration, 600 ppm .Scientific Research Applications

Antimicrobial Applications

4-Amino-1-dodecylpyridinium chloride has been explored for its antimicrobial properties. Zhao and Sun (2007) discussed its use in antimicrobial finishing of cotton fabrics. They noted that aminopyridinium salts like 4-amino-1-dodecylpyridinium chloride form ionic interactions with dyed cotton fibers, enhancing antimicrobial activities against Escherichia coli (Zhao & Sun, 2007).

Environmental Treatment

Panizza, Clematis, and Cerisola (2016) investigated the electrochemical oxidation of dodecylpyridinium chloride, a related compound, highlighting its potential for environmental treatment. They found that it can be effectively removed from water, indicating potential applications in wastewater treatment (Panizza, Clematis, & Cerisola, 2016).

Solution Behavior and Kinetics

Smirnov and Kochurova (2001) explored the conductivity of dodecylpyridinium chloride solutions, providing insights into the behavior of such compounds in aqueous environments. They observed changes in activation energy of water molecules with the addition of the surfactant, which is important for understanding its solution behavior (Smirnov & Kochurova, 2001).

Cytotoxicity Evaluation

Nagamune et al. (2000) evaluated the cytotoxic effects of bis-quaternary ammonium compounds, including variants of dodecylpyridinium chloride, on human cells. This research is crucial for understanding the safety profile of these compounds in potential medical or cosmetic applications (Nagamune et al., 2000).

Pharmaceutical Pollutant Adsorption

França et al. (2020) utilized dodecylpyridinium chloride in the preparation of organobentonites for adsorbing pharmaceutical pollutants, such as diclofenac sodium, from aqueous solutions. This research highlights its potential application in the removal of pharmaceutical contaminants from water (França et al., 2020).

Micellization in Aqueous Medium

Dar, Bhat, and Rather (2004) studied the micellization of 1-dodecylpyridinium chloride in water, analyzing parameters like critical micelle concentration and ion-ion interactions. Understanding micellization is essential for applications in areas like detergents and drug delivery systems (Dar, Bhat, & Rather, 2004).

Antibacterial Surface Design

Tiller, Liao, Lewis, and Klibanov (2001) designed surfaces using poly(4-vinyl-N-alkylpyridinium bromide), a related compound, which demonstrated significant antibacterial properties. Such surfaces could kill airborne bacteria on contact, indicating potential applications in sterile environments and medical facilities (Tiller et al., 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-dodecylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19;/h12-13,15-16,18H,2-11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSXRPDPJPFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662269 | |

| Record name | 4-Amino-1-dodecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-dodecylpyridinium chloride | |

CAS RN |

50997-10-9 | |

| Record name | 4-Amino-1-dodecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

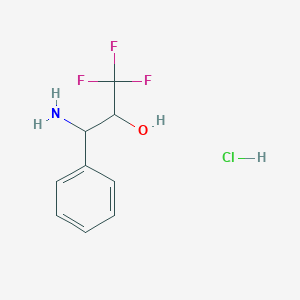

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

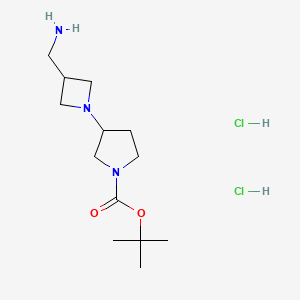

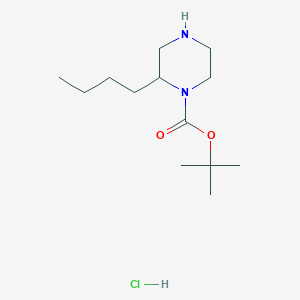

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)